Pyrimidine, 4-fluoro-2-dimethylamino-
Description
Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research
The pyrimidine ring system is a privileged scaffold in drug discovery and chemical biology. ingentaconnect.comresearchgate.net Its inherent chemical properties and its role in biological processes make it a frequent starting point for the development of new therapeutic agents and research tools. benthamscience.comnih.gov The versatility of the pyrimidine core has led to its incorporation in a wide range of pharmaceuticals, from anticancer to antimicrobial agents. nih.govresearchgate.netwjarr.comthepharmajournal.com
Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. wjarr.commdpi.com This arrangement makes the molecule electron-deficient and is fundamental to its chemical reactivity and biological function. As a core component of the nucleobases cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA, the building blocks of all living organisms. ingentaconnect.comnih.gov This biological ubiquity underscores its significance, making it a key structure recognized by various enzymes and receptors within cellular systems. nih.gov This inherent biological relevance is a primary reason why medicinal chemists frequently explore pyrimidine derivatives for therapeutic applications. nih.govmdpi.com
Table 1: Key Characteristics of the Pyrimidine Scaffold
| Feature | Description | Significance in Research |
|---|---|---|
| Structure | Six-membered aromatic ring with two nitrogen atoms (1,3-diazine). | Provides a stable, planar core for functionalization. |
| Biological Role | Foundational component of nucleobases (cytosine, thymine, uracil). ingentaconnect.comnih.gov | High potential for interaction with biological targets like enzymes and receptors. nih.gov |
| Chemical Nature | Electron-deficient (π-deficient) heterocycle. | Influences reactivity, particularly susceptibility to nucleophilic substitution. |
| Therapeutic Presence | Core scaffold in numerous approved drugs. nih.govnih.gov | Proven track record as a "privileged scaffold" in drug discovery. ingentaconnect.comresearchgate.net |
A major advantage of the pyrimidine scaffold is its synthetic tractability. mdpi.com A multitude of synthetic methods have been developed, allowing for the efficient construction of the pyrimidine ring and the introduction of a wide variety of substituents at its 2, 4, 5, and 6 positions. mdpi.com This ease of modification enables the creation of large libraries of compounds, where each derivative possesses slightly different properties. nih.gov This structural diversity is crucial in drug discovery, as it allows for the systematic optimization of a molecule's activity, selectivity, and pharmacokinetic profile. researchgate.net
Overview of Fluorine and Dimethylamino Substitution in Heterocyclic Systems
The strategic placement of fluorine atoms and dimethylamino groups onto heterocyclic rings is a common and powerful tactic in modern chemistry, particularly in the design of bioactive molecules. These two groups exert profound and distinct effects on the parent molecule's physicochemical properties.
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Property Affected | Consequence of Fluorination | Reference |
|---|---|---|
| Metabolic Stability | Blocks metabolic oxidation at the substitution site due to the strong C-F bond. | encyclopedia.pub, nih.gov, nih.gov |
| Lipophilicity | Generally increases lipophilicity, which can enhance membrane permeability. | encyclopedia.pub, nih.gov |
| Acidity/Basicity (pKa) | Lowers the pKa of nearby acidic or basic centers through strong inductive electron withdrawal. | nih.gov, encyclopedia.pub |
| Binding Affinity | Can enhance binding to protein targets through new electrostatic or dipole interactions. | nih.gov, researchgate.net |
| Conformation | Can influence molecular shape and conformation due to steric and electronic effects. | researchgate.net |
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with an attached aromatic or π-system. rsc.orgacs.org When attached to a heterocyclic ring like pyrimidine, it increases the electron density of the ring system, influencing its reactivity and basicity. wikipedia.org This electron-donating effect can make the molecule more susceptible to electrophilic attack and can modulate its interactions with biological targets. From a steric perspective, the two methyl groups add bulk, which can influence the molecule's conformation and how it fits into a protein's binding pocket. The dimethylamino group is a key feature of various reagents and building blocks used in the synthesis of more complex heterocyclic systems. dntb.gov.uaresearchgate.net
Structural Context of Pyrimidine, 4-fluoro-2-dimethylamino- within Pyrimidine Derivative Subclasses
Based on its substituents, "Pyrimidine, 4-fluoro-2-dimethylamino-" is classified as a fluorinated aminopyrimidine . This subclass combines the property-modulating effects of both fluorine and an amino group on the core pyrimidine scaffold.
Aminopyrimidines : The presence of the dimethylamino group at the 2-position places the compound in the broad class of aminopyrimidines. These are important intermediates and are themselves investigated for various biological activities.
Fluorinated Pyrimidines : The fluorine atom at the 4-position categorizes it as a fluorinated pyrimidine. This class of compounds is of immense interest in medicinal chemistry, with famous examples like 5-fluorouracil (B62378) being a widely used anticancer drug. mdpi.comnih.gov The fluorine atom significantly alters the electronic nature of the pyrimidine ring, making the 4-position less susceptible to nucleophilic attack compared to its non-fluorinated counterpart, while simultaneously influencing the properties of the entire molecule.
The specific arrangement of a strong electron-donating group (dimethylamino) at position 2 and a strong electron-withdrawing group (fluoro) at position 4 creates a "push-pull" system. This electronic configuration results in a unique distribution of electron density across the pyrimidine ring, which dictates its reactivity, spectroscopic properties, and potential for intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
4-fluoro-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8FN3/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3 |
InChI Key |
GRMUQNOINROZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)F |
Origin of Product |
United States |
Reaction Chemistry and Transformation Pathways of Pyrimidine, 4 Fluoro 2 Dimethylamino and Derivatives
Reactivity of the Fluoro Group on the Pyrimidine (B1678525) Ring
The presence of a fluorine atom at the C4 position of the pyrimidine ring profoundly influences the chemical behavior of 4-fluoro-2-dimethylaminopyrimidine. Its high electronegativity and unique orbital characteristics create a site of specific reactivity, particularly for nucleophilic substitution, while also modulating the electronic properties of the entire heterocyclic system.
The fluorine atom in fluorinated aromatic and heteroaromatic systems, including fluoropyrimidines, is a key site for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine withdraws electron density from the pyrimidine ring, particularly at the carbon atom to which it is attached, making this position highly electrophilic and susceptible to attack by nucleophiles. ontosight.ainumberanalytics.com This effect renders the C-F bond polarized and facilitates its cleavage upon nucleophilic attack.
In compounds like pentafluoropyridine, nucleophilic attack occurs preferentially at the C-4 position under mild conditions. rsc.org This high regioselectivity is a hallmark of SNAr reactions on highly activated pyridine (B92270) and pyrimidine rings. The reaction mechanism typically involves the formation of a stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the fluoride (B91410) ion, which is a relatively good leaving group in this context. A variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates, providing a versatile method for the synthesis of diverse C4-substituted pyrimidine derivatives. organic-chemistry.org
Recent research has also explored methods for the nucleophilic fluorination of pyridinium (B92312) salts, which can be generated from pyridine derivatives and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This highlights the dual role that such structures can play, acting as both precursors and leaving groups in substitution reactions. For the successful displacement of a leaving group, the presence of electron-withdrawing groups on the ring is often crucial. researchgate.net
| Factor | Influence on Reactivity | Reference |
|---|---|---|
| Electronegativity of Fluorine | Withdraws electron density from the ring, activating it towards nucleophilic attack. | ontosight.ainumberanalytics.com |
| Position on Ring | The C4 position on fluorinated pyridines and pyrimidines is often the most reactive site for SNAr. | rsc.org |
| Nucleophile Strength | Stronger nucleophiles generally react more readily. | organic-chemistry.org |
| Ring Activation | Additional electron-withdrawing groups on the ring enhance the rate of substitution. | researchgate.net |
The electronic effects of fluorine substitution can be observed through molecular orbital analysis, which shows a lowering of the Highest Occupied Molecular Orbital (HOMO) energy and a raising of the Lowest Unoccupied Molecular Orbital (LUMO) energy. numberanalytics.com This increased HOMO-LUMO gap contributes to the enhanced stability and reduced reactivity towards electron-rich species. numberanalytics.com
Reactivity of the Dimethylamino Group on the Pyrimidine Ring
The dimethylamino group at the C2 position is a powerful electron-donating group that fundamentally influences the basicity, nucleophilicity, and substitution patterns of the pyrimidine ring.
The dimethylamino group significantly increases the basicity of the pyrimidine ring. This is primarily due to its strong positive mesomeric effect (+M), where the nitrogen's lone pair of electrons is delocalized into the heterocyclic ring. stackexchange.comlibretexts.org This electron donation increases the electron density on the ring nitrogen atoms, making them more available to accept a proton. A well-studied analog, 4-dimethylaminopyridine (DMAP), is substantially more basic (pKa of the conjugate acid is 9.6-9.7) than pyridine itself, a direct consequence of resonance stabilization of the protonated form. libretexts.orgwikipedia.org The same principles apply to 4-fluoro-2-dimethylaminopyrimidine, where the dimethylamino group enhances the basicity of the ring nitrogens.
| Compound | pKa of Conjugate Acid | Reason for Basicity | Reference |
|---|---|---|---|
| Pyridine | ~5.2 | Baseline basicity of sp² hybridized nitrogen. | libretexts.org |
| 4-Chloropyridine | ~3.8 | Deactivated by the strong -I effect of chlorine. | stackexchange.com |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Strongly activated by the +M effect of the dimethylamino group, which outweighs its -I effect. | stackexchange.comlibretexts.org |
The dimethylamino group exerts two opposing electronic effects: a negative inductive effect (-I) due to the electronegativity of nitrogen, and a much stronger positive mesomeric or resonance effect (+M) due to the delocalization of its lone pair of electrons. stackexchange.com In aromatic and heteroaromatic systems, the resonance effect is dominant. stackexchange.comvalpo.edu
This electron donation via resonance significantly increases the electron density within the pyrimidine ring, particularly at the ortho and para positions relative to the substituent. For 2-dimethylaminopyrimidine, this would increase electron density at the C4, C6, and the ring nitrogen at position 1. This enhanced electron density is a critical factor in determining the molecule's reactivity, making the ring more susceptible to electrophilic attack and increasing the nucleophilicity of the ring nitrogens. researchgate.netvalpo.edu Studies comparing 4-(dimethylamino)pyridine (DMAP) with 4-(dimethylaminomethyl)pyridine, where a methylene (B1212753) spacer prevents resonance, confirm that the resonance effect is crucial for the high nucleophilicity of the pyridine nitrogen. researchgate.netvalpo.edu
The powerful electron-donating nature of the dimethylamino group makes it a strong activating group for electrophilic aromatic substitution. By increasing the electron density of the pyrimidine ring, it facilitates reactions with electrophiles. The directing influence of the 2-dimethylamino group would favor substitution at the C5 position, which is ortho/para to the activating group and meta to the ring nitrogens.
In the context of transition metal-catalyzed C-H activation, pyrimidine and pyridine groups are known to be effective directing groups. nih.govresearchgate.net They can coordinate to a metal center, positioning it to activate a specific C-H bond for functionalization. nih.gov While the pyrimidine ring itself can act as a directing group, the electronic modifications from the dimethylamino group can further influence the regioselectivity of such transformations. The increased electron density can enhance the coordinating ability of the ring nitrogen atoms, potentially influencing the catalytic cycle. researchgate.net
Ring Transformations and Rearrangements of the Pyrimidine Core
The pyrimidine ring, while aromatic, is susceptible to various transformations that can alter its core structure, especially under the influence of potent nucleophiles or specific reaction conditions.
One of the significant transformation pathways for pyrimidine derivatives involves nucleophilic attack leading to the opening of the heterocyclic ring, followed by a recyclization step. This process is well-documented for substituted pyrimidines and is known as the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org
This mechanism is distinct from standard aromatic substitution pathways. For instance, in the reaction of a substituted pyrimidine with a strong nucleophile like sodium amide, the nucleophile first adds to an electron-deficient carbon atom of the ring. wikipedia.org This addition disrupts the ring's aromaticity and leads to the formation of a covalent adduct. Subsequently, the pyrimidine ring cleaves, typically between a nitrogen and a carbon atom, to form a more stable open-chain intermediate. wikipedia.org This intermediate can then undergo intramolecular cyclization to form a new heterocyclic ring, which may be an isomer of the starting material or an entirely different heterocyclic system. Isotope labeling studies have provided definitive evidence for this pathway by showing that a ring nitrogen atom can be displaced to an exocyclic position in the final product. wikipedia.org
For "Pyrimidine, 4-fluoro-2-dimethylamino-", a strong nucleophile could potentially attack the C-6 position, which is activated by the adjacent nitrogen and the C-4 fluoro group. The subsequent ring opening and closure could lead to rearranged pyrimidine products.
Further Functionalization and Derivatization Strategies
The presence of both activating and deactivating groups, along with an unsubstituted C-5 position, makes "Pyrimidine, 4-fluoro-2-dimethylamino-" a versatile precursor for further chemical modifications.
The C-5 position of the pyrimidine ring is often susceptible to electrophilic substitution, especially when electron-donating groups are present at the C-2 and/or C-4/C-6 positions. In the case of "Pyrimidine, 4-fluoro-2-dimethylamino-", the strong electron-donating 2-dimethylamino group enhances the nucleophilicity of the C-5 carbon, making it a prime target for electrophiles.
A relevant example is the selective fluorination of 2-aminopyrimidine (B69317) derivatives. rsc.org Research has shown that 4-substituted-2-aminopyrimidines can be regioselectively fluorinated at the C-5 position using electrophilic fluorinating agents like Selectfluor, often promoted by a silver salt. rsc.org This method provides 4-substituted 5-fluoro-2-aminopyrimidines in moderate to high yields. Given the structural similarity, a similar reaction could be applied to "Pyrimidine, 4-fluoro-2-dimethylamino-" to introduce a second fluorine atom at the C-5 position.
| Substrate (4-Substituent) | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Phenyl-2-aminopyrimidine | Selectfluor, Ag2CO3, CH3CN, 80 °C | 5-Fluoro-4-phenyl-2-aminopyrimidine | 75% | rsc.org |
| 4-(Pyridin-3-yl)-2-aminopyrimidine | Selectfluor, Ag2CO3, CH3CN, 80 °C | 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine | 65% | rsc.org |
| 4-(Morpholino)-2-aminopyrimidine | Selectfluor, Ag2CO3, CH3CN, 80 °C | 5-Fluoro-4-(morpholino)-2-aminopyrimidine | 81% | rsc.org |
Substituted pyrimidines are valuable building blocks for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net A common strategy involves introducing functional groups at adjacent positions on the pyrimidine ring (e.g., C-4 and C-5), which can then be cyclized with appropriate reagents to form a new ring.
For "Pyrimidine, 4-fluoro-2-dimethylamino-", a synthetic sequence could begin with functionalization at the C-5 position, for example, by introducing a carbonyl group (aldehyde or ketone) via Vilsmeier-Haack or related reactions. The resulting ortho-aminocarbonyl pyrimidine is a versatile precursor for constructing fused rings. researchgate.net For instance, reaction with hydrazines can yield pyrazolo[3,4-d]pyrimidines, while condensation with activated methylene compounds can lead to the formation of pyrido[2,3-d]pyrimidines. researchgate.net The 4-fluoro substituent could either be retained in the final product or be displaced by a nucleophile during the cyclization process, offering further avenues for diversification. The synthesis of various fused 4-amino pyrimidine derivatives has been achieved using 4-aminonicotinonitrile (B111998) as a precursor, which undergoes cycloaddition with reagents like formamide, urea (B33335), or thiourea. sciencescholar.us
| Pyrimidine Precursor | Reagent(s) | Fused Ring System Formed | Reference |
|---|---|---|---|
| 4-Aminopyrimidine-5-carbaldehyde | Hydrazine derivatives | Pyrazolo[3,4-d]pyrimidine | researchgate.net |
| 4-Aminopyrimidine-5-carbonitrile | Guanidine (B92328), Thiourea | Pyrimido[4,5-d]pyrimidine (B13093195) | researchgate.net |
| 2-Amino-4,6-dichloropyrimidine | Various amines | Substituted 2,4-diaminopyrimidines (precursors for fused systems) | nih.gov |
| 4-Aminonicotinonitrile | Formamide, Urea | Fused 4-aminopyrimidines | sciencescholar.us |
Stereoselective Transformations for Chiral Pyrimidine Derivatives
The synthesis of chiral pyrimidine derivatives is of great interest, particularly for applications in nucleoside chemistry and drug discovery. Stereoselective transformations can be employed to introduce chiral centers into the molecule, either on the pyrimidine ring itself or on its substituents.
One powerful approach is the asymmetric fluorination of chiral enamides, which can produce optically enriched α-fluoro ketones and related structures. nih.gov This methodology allows for the highly controlled introduction of a fluorine atom, a key feature of the target compound, with high stereoselectivity. While this specific reaction is not on the pyrimidine core, it demonstrates a relevant stereoselective C-F bond formation.
More directly, asymmetric synthesis can be applied to substituents attached to the pyrimidine ring. For example, rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates can produce chiral N-allylpyrimidine analogues with high regio- and enantioselectivity. This method provides a direct route to chiral pyrimidine acyclic nucleosides under neutral conditions.
Computational Chemistry and Theoretical Investigations
Reaction Mechanism Studies through Computational Approaches
Calculation of Activation Energies and Reaction Rates
The calculation of activation energies (ΔG‡) and reaction rates is a cornerstone of computational chemistry, providing deep insights into the kinetic feasibility of a chemical transformation. For reactions involving 4-fluoro-2-dimethylamino-pyrimidine, particularly nucleophilic aromatic substitution (SNAr), Density Functional Theory (DFT) is the predominant tool. researchgate.net The process involves mapping the potential energy surface of the reaction to identify the transition state (TS), which represents the highest energy barrier along the minimum energy path from reactants to products. ims.ac.jpucsb.edu
The typical SNAr mechanism on an activated pyrimidine (B1678525) ring proceeds via a two-step process involving a high-energy Meisenheimer intermediate. researchgate.net Computational chemists model this by:
Optimizing Geometries: The ground state geometries of the reactants (4-fluoro-2-dimethylamino-pyrimidine and the nucleophile) and the proposed Meisenheimer intermediate are optimized.
Locating the Transition State: Sophisticated algorithms are used to locate the first-order saddle point on the potential energy surface corresponding to the transition state (TS1) leading to the intermediate. ims.ac.jpscm.com A subsequent transition state (TS2) for the departure of the leaving group is also located.
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. A genuine minimum (reactant, intermediate, product) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate. scm.com
Calculating Energies: The electronic energies of all species are calculated, and corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy are included to obtain the Gibbs free energies (G) at a specific temperature (e.g., 298 K). The activation energy (ΔG‡) is then the difference in Gibbs free energy between the transition state and the reactants. researchgate.net
The rate-determining step is the one with the highest activation barrier, which for SNAr reactions is typically the initial nucleophilic attack to form the Meisenheimer complex (TS1). researchgate.net By applying Transition State Theory (TST), the reaction rate constant (k) can be estimated using the Eyring equation, which relates k to ΔG‡.
For a hypothetical SNAr reaction of 4-fluoro-2-dimethylamino-pyrimidine with a generic amine nucleophile (R-NH₂), DFT calculations could yield the following representative energy profile.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 4-fluoro-2-dimethylamino-pyrimidine + R-NH₂ | 0.0 |
| TS1 | Transition state for nucleophilic attack at C4 | +18.5 |
| Intermediate | Meisenheimer complex | +5.2 |
| TS2 | Transition state for fluoride (B91410) departure | +12.0 |
| Products | 4-(R-amino)-2-dimethylamino-pyrimidine + HF | -10.3 |
This table presents hypothetical DFT-calculated energy values for a representative SNAr reaction to illustrate the computational approach.
Structure-Property Relationships (SPR) through Computational Modeling
Computational modeling is essential for dissecting the complex electronic interplay between the fluoro and dimethylamino substituents and their combined effect on the pyrimidine ring's reactivity. The C4-fluoro group is a strong -I (inductive) electron-withdrawing group, which significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Conversely, the C2-dimethylamino group is a +R (resonance) electron-donating group, pushing electron density into the ring via its nitrogen lone pair.
This "push-pull" electronic configuration creates a highly polarized system. Computational methods can quantify these effects:
Molecular Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For 4-fluoro-2-dimethylamino-pyrimidine, ESP maps would show a highly electron-deficient (blue) region near the C4 and C6 positions, indicating their susceptibility to nucleophiles, and an electron-rich (red) region near the dimethylamino group. rsc.org
A key application of computational modeling is the prediction of reaction outcomes, particularly regioselectivity. nih.gov In 4-fluoro-2-dimethylamino-pyrimidine, a nucleophile could potentially attack the C4 position (displacing fluoride) or the C6 position (displacing a hydride, a much less favorable process but theoretically possible).
Computational chemistry predicts the favored reaction pathway by comparing the activation energies for all possible isomeric transition states. nih.govresearchgate.net For an incoming nucleophile, two primary pathways would be modeled:
Attack at C4: The reaction coordinate leading to the displacement of the fluoride ion is modeled, and the Gibbs free energy of activation (ΔG‡C4) is calculated.
Attack at C6: The reaction coordinate for attack at the C6 position is modeled, and its corresponding activation energy (ΔG‡C6) is calculated.
According to the Curtin-Hammett principle, the product distribution is determined by the difference in these activation energies. The pathway with the significantly lower activation energy will be the overwhelmingly favored one. For SNAr on electron-deficient rings like pyrimidine, displacement of a good leaving group like fluoride is kinetically far more favorable than displacement of a hydride. Computational models would therefore predict that the SNAr transformation occurs exclusively at the C4 position. Studies on related 2,4-dihalopyrimidines confirm that substitution is heavily favored at the C4 position, a preference that can be rationalized by the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4 compared to C2, indicating it as the more electrophilic site for nucleophilic attack. stackexchange.com
In Silico Screening and Library Design
The 4-fluoro-2-dimethylamino-pyrimidine scaffold is an excellent starting point for in silico library design due to the reactive C-F bond, which serves as a handle for diversification via SNAr reactions. nih.gov The goal of library design is to explore the chemically accessible space around a core structure in a systematic, computationally guided manner. nih.gov
The design principles focus on creating a set of virtual compounds with desirable chemical properties and structural diversity, independent of any specific biological target. The process involves several key steps:
Scaffold Definition: The core structure, 4-fluoro-2-dimethylamino-pyrimidine, is defined.
Reaction Site Identification: The C4 position is identified as the point of diversification.
Reaction Selection: Nucleophilic aromatic substitution is chosen as the synthetic route.
Building Block Enumeration: A large, curated list of virtual "building blocks" is assembled. For an SNAr reaction, this would typically be a collection of primary and secondary amines, thiols, or alcohols.
Virtual Library Generation: The core scaffold is computationally reacted with each building block to generate a large virtual library of potential products.
Property Filtering and Analysis: The resulting virtual library, which can contain millions of compounds, is filtered using calculated physicochemical properties to select for a subset with favorable characteristics. This is not for biological activity, but for chemical quality.
| Design Principle / Filter | Description | Example Parameter |
|---|---|---|
| Chemical Reactivity | Ensures the selected building blocks are appropriate for the chosen reaction (e.g., non-hindered primary/secondary amines for SNAr). | Filter out tertiary amines or highly hindered amines. |
| Molecular Weight (MW) | Controls the size of the final molecules. | Keep compounds with MW < 500 Da. |
| Lipophilicity (cLogP) | Controls the solubility and permeability characteristics. | Keep compounds with cLogP between 0 and 5. |
| Polar Surface Area (PSA) | Estimates the polar surface area, related to membrane permeability. | Keep compounds with TPSA < 140 Ų. |
| Structural Diversity | Ensures the final library covers a wide range of chemical shapes and functionalities. | Use clustering algorithms based on molecular fingerprints to select a representative, diverse subset. |
This process allows chemists to prioritize synthetic efforts on a smaller, more manageable set of compounds that optimally cover the desired chemical space.
Advanced Computational Methodologies Applicable to Fluorinated Aminopyrimidines
The accurate theoretical treatment of molecules like 4-fluoro-2-dimethylamino-pyrimidine, which contain heteroatoms, fluorine, and a mix of electronic effects, requires sophisticated computational methods. While standard DFT methods like B3LYP are useful, more advanced methodologies are often employed for higher accuracy.
Range-Separated Hybrid DFT Functionals: Functionals such as ωB97XD are particularly well-suited for these systems. researchgate.net This functional is a "range-separated hybrid," meaning it treats electron exchange interactions differently at short and long ranges. It also includes an empirical dispersion correction term (-D), which is crucial for accurately modeling non-covalent interactions that can be important in transition states and intermediates.
Advanced Solvation Models: Reactions are almost always carried out in a solvent, and computational models must account for its effects. Implicit solvation models are an efficient way to do this. The SMD (Solvation Model based on Density) model is a popular and accurate universal solvation model. researchgate.net It creates a solute cavity based on the molecule's electron density rather than just atomic radii, providing a more physically realistic description of the solvent-solute boundary. Its use is critical for obtaining accurate activation and reaction energies in solution.
A high-level computational study on a reaction involving a fluorinated aminopyrimidine would therefore typically specify a level of theory such as ωB97XD/6-31+G(d,p) with the SMD solvent model , as this combination provides a robust treatment of both the electronic structure and the condensed-phase environment. researchgate.net
Advanced Applications in Organic Synthesis
Role as Synthetic Intermediates and Building Blocks for Complex Molecules
The inherent reactivity of the C-F bond in 4-fluoro-2-(dimethylamino)pyrimidine makes it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to its utility as a synthetic intermediate for constructing more complex molecular architectures, particularly in the field of medicinal chemistry. The fluorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at the C4 position.
This strategy is frequently employed in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases. The pyrimidine (B1678525) core often serves as a crucial scaffold that mimics the purine (B94841) base of ATP, while the substituents at various positions are tailored to achieve specific binding interactions with the target kinase. For instance, the 2,4-disubstituted pyrimidine motif is a common feature in many kinase inhibitors. Although direct examples detailing the use of 4-fluoro-2-(dimethylamino)pyrimidine are not extensively documented in publicly available literature, the analogous reactivity of similar 2,4-disubstituted pyrimidines, such as 2,4-dichloropyrimidines, provides a strong indication of its potential. In these syntheses, sequential and site-selective substitution of the leaving groups at the C2 and C4 positions with different amines is a key strategy for building libraries of potential drug candidates.
Precursors for Further Functionalization into Novel Heterocyclic Architectures
Beyond simple substitution reactions, 4-fluoro-2-(dimethylamino)pyrimidine serves as a valuable precursor for the construction of fused heterocyclic systems. nih.govnih.govresearchgate.net The pyrimidine ring can act as a foundational element onto which other rings are annulated, leading to novel polycyclic architectures with unique chemical and biological properties.
One common approach involves the reaction of the pyrimidine derivative with bifunctional nucleophiles. For example, reaction with a compound containing both an amine and an active methylene (B1212753) group can lead to the formation of a new ring fused to the pyrimidine core. While specific examples starting from 4-fluoro-2-(dimethylamino)pyrimidine are scarce in the literature, the general principle is well-established for a variety of pyrimidine derivatives. researchgate.net The reactivity of the 4-fluoro substituent allows for initial bond formation, followed by an intramolecular cyclization to yield fused systems like pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, or furo[2,3-d]pyrimidines. These fused heterocycles are of significant interest due to their diverse pharmacological activities. orientjchem.org
The synthesis of these novel heterocyclic architectures often relies on the careful choice of reaction conditions to control regioselectivity and achieve the desired cyclization pathway. nih.gov The dimethylamino group at the C2 position can also influence the reactivity and stability of the pyrimidine ring, potentially directing the course of these functionalization reactions.
Development of Novel Reagents and Methodologies Utilizing the Pyrimidine, 4-fluoro-2-dimethylamino- Scaffold
The unique electronic and steric properties of the 4-fluoro-2-(dimethylamino)pyrimidine scaffold lend themselves to the development of novel reagents and synthetic methodologies. While direct applications of this specific compound as a named reagent are not widely reported, its structural motifs are present in compounds that have been investigated for their catalytic or reactivity-modifying properties.
For instance, the general class of aminopyrimidines has been explored for its catalytic activity in various organic transformations. The basic nitrogen atoms in the pyrimidine ring, along with the electronic influence of substituents, can enable these molecules to act as organocatalysts. Although research in this area is ongoing, the potential for derivatives of 4-fluoro-2-(dimethylamino)pyrimidine to catalyze reactions such as acylations or condensations remains an area of interest. The development of pyrimidine-based catalysts is an active field of research, with a focus on creating efficient, metal-free catalytic systems. ijrpr.commdpi.com
Ligand Design in Organometallic or Organic Catalysis
The nitrogen atoms within the pyrimidine ring of 4-fluoro-2-(dimethylamino)pyrimidine possess lone pairs of electrons that can coordinate to metal centers, making this scaffold a potential candidate for ligand design in organometallic catalysis. The binding affinity and the electronic environment of the metal center can be modulated by the substituents on the pyrimidine ring.
The dimethylamino group, being an electron-donating group, can enhance the electron density on the pyrimidine ring and influence the coordination properties of the nitrogen atoms. Conversely, the fluorine atom, an electron-withdrawing group, can also impact the electronic characteristics of the ligand. This interplay of electronic effects can be harnessed to fine-tune the catalytic activity of a metal complex.
While there is a lack of specific literature detailing the use of 4-fluoro-2-(dimethylamino)pyrimidine as a ligand in catalysis, the broader class of pyrimidine-based ligands has been successfully employed in various catalytic reactions. These ligands have been used in cross-coupling reactions, hydrogenation, and other important transformations. The design of new ligands is a critical aspect of catalysis research, and the unique substitution pattern of 4-fluoro-2-(dimethylamino)pyrimidine offers an interesting, albeit underexplored, platform for the development of novel catalytic systems.
Future Directions and Emerging Research Avenues
Innovations in Sustainable and Efficient Synthetic Methods for Fluorinated Aminopyrimidines
The synthesis of fluorinated pyrimidines is progressively moving towards greener and more efficient methodologies. Traditional synthetic routes are often energy-intensive and can generate significant chemical waste. Future research is focused on overcoming these limitations through several innovative approaches.
One promising area is the development of one-pot, multi-component reactions that construct the complex pyrimidine (B1678525) core in a single, streamlined process. These methods are inherently more efficient as they reduce the need for intermediate purification steps, saving time, solvents, and energy. Another key direction is the exploration of enzymatic approaches for the synthesis of fluorinated compounds. Enzymes offer high selectivity under mild reaction conditions, presenting a sustainable alternative to conventional chemical methods that may require harsh reagents or protecting groups. The use of biocatalysts could lead to more precise and environmentally benign pathways for producing compounds like Pyrimidine, 4-fluoro-2-dimethylamino-.
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The chemical behavior of Pyrimidine, 4-fluoro-2-dimethylamino- is largely dictated by the electronic properties of its substituted pyrimidine ring. The fluorine atom at the 4-position is a particularly important feature, as it acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility as a synthetic intermediate.
Future research will likely focus on a deeper exploration of this reactivity. The SNAr reaction is central to organic chemistry, and on heterocycles like pyrimidines, it allows for the introduction of a wide array of functional groups at the 4-position. Studies have shown that substitution at the C4 position of a pyrimidine ring is generally favored over the C2 position, a preference that can be explained by frontier molecular orbital theory, where the lowest unoccupied molecular orbital (LUMO) coefficient is typically larger at C4 stackexchange.com.
Emerging research is expected to probe the limits of this reactivity, employing a broader range of nucleophiles (O-, N-, S-, and C-based) to build novel molecular architectures. Investigations into directed SNAr reactions, where other functional groups on the molecule or substrate guide the substitution to a specific location, could offer new levels of synthetic control rsc.org. Moreover, understanding how the dimethylamino group at the 2-position electronically modulates the reactivity at the 4-position will be crucial for designing more complex and targeted chemical transformations. This could involve both experimental and computational studies to map the reaction pathways and transition states for various nucleophilic substitutions.
Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
The optimization of chemical syntheses relies heavily on understanding reaction mechanisms and kinetics. Traditional methods often involve offline analysis of quenched reaction aliquots, which can be time-consuming and may not capture transient intermediates. The future of synthetic chemistry for compounds like Pyrimidine, 4-fluoro-2-dimethylamino- lies in the integration of advanced spectroscopic techniques for real-time, in-situ monitoring.
Process Analytical Technology (PAT) is driving the adoption of techniques such as ultrafast multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed structural and dynamic information as a reaction progresses mdpi.com. Other powerful methods include Raman and mid-infrared (MIR) spectroscopy, which offer molecular-level information by probing the vibrational modes of molecules in the reaction mixture stackexchange.com. Fluorescence spectroscopy also shows potential for in-line monitoring due to its high sensitivity stackexchange.com.
By implementing these real-time techniques, researchers can gain unprecedented insight into reaction pathways, identify short-lived intermediates, and precisely determine reaction endpoints. This data is invaluable for optimizing reaction conditions, improving yields, and ensuring the consistent quality of the final product.
| Spectroscopic Technique | Information Provided | Potential Application in Pyrimidine Synthesis |
| Multidimensional NMR | Detailed structural and dynamic data | Elucidation of complex reaction mechanisms and identification of transient intermediates mdpi.com. |
| Raman Spectroscopy | Molecular fingerprints via vibrational modes | In-situ monitoring of reactant consumption and product formation without sample preparation stackexchange.com. |
| Infrared (IR) Spectroscopy | Functional group analysis | Real-time tracking of key chemical bond changes during the reaction. |
| Fluorescence Spectroscopy | Sensitive detection of specific molecules | Monitoring of fluorescent intermediates or products, enabling high-sensitivity kinetic studies stackexchange.com. |
Development of High-Throughput Computational Screening and Design Tools for Pyrimidine Derivatives
As the complexity of molecular targets increases, particularly in fields like drug discovery, traditional trial-and-error synthesis becomes inefficient. The development and application of high-throughput computational tools are set to revolutionize the design of new pyrimidine derivatives.
Virtual screening techniques allow researchers to evaluate vast libraries of potential molecules against a biological target computationally, identifying promising candidates before they are ever synthesized in a lab nih.gov. For pyrimidine derivatives, this involves using methods like molecular docking and pharmacophore mapping to predict how different substitutions on the pyrimidine scaffold will interact with a target protein researchgate.net.
Furthermore, Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to predict the biological activity of new compounds based on their three-dimensional structure nih.gov. These computational approaches not only accelerate the discovery process but also provide deep insights into the molecular features required for a desired activity. The integration of machine learning and artificial intelligence into these platforms will further enhance their predictive power, enabling the de novo design of pyrimidine derivatives with optimized properties for specific applications.
Interdisciplinary Research on Pyrimidine, 4-fluoro-2-dimethylamino- in Chemical Sensing and Materials Science
While much of the focus on pyrimidine derivatives has been in medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for applications in chemical sensing and materials science. This is a significant emerging area of interdisciplinary research.
The aminopyrimidine core can act as a scaffold for fluorescent probes. The electron-donating nature of the amino group combined with an electron-withdrawing pyrimidine ring creates a "push-pull" electronic system, which can give rise to interesting photophysical behaviors like solvatochromism—a change in color in response to the polarity of the environment mdpi.comnih.gov. This property is highly desirable for developing chemical sensors, as the interaction with an analyte can alter the local environment of the probe, leading to a detectable change in fluorescence nih.gov. Research is underway to develop pyrimidine-based fluorescent probes for various applications, including monitoring cell viability and detecting specific biomolecules or pathogens researchgate.netrsc.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
